molecular formula C8H12O B12094615 4-Cycloocten-1-one CAS No. 31598-70-6

4-Cycloocten-1-one

Cat. No.: B12094615
CAS No.: 31598-70-6
M. Wt: 124.18 g/mol
InChI Key: QCMJRQVMECBHEA-UPHRSURJSA-N
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Description

4-Cycloocten-1-one is an organic compound with the molecular formula C8H12O. It is characterized by an eight-membered ring containing a ketone functional group and a double bond. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cycloocten-1-one can be synthesized through various methods. One common approach involves the cyclization of 1,5-hexadiene using a transition metal catalyst. This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst like palladium or nickel .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Cycloocten-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cycloocten-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cycloocten-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the double bond in the ring structure allows for reactions such as cycloaddition, which can modify the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a ketone functional group and a double bond within an eight-membered ring. This structure imparts distinct reactivity and properties, making it valuable for various chemical transformations and applications .

Properties

CAS No.

31598-70-6

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(4Z)-cyclooct-4-en-1-one

InChI

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h1-2H,3-7H2/b2-1-

InChI Key

QCMJRQVMECBHEA-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(=O)C1

Canonical SMILES

C1CC=CCCC(=O)C1

Origin of Product

United States

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